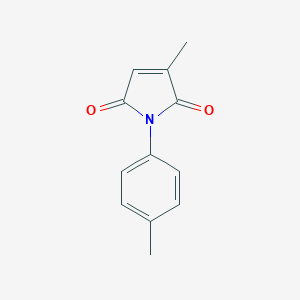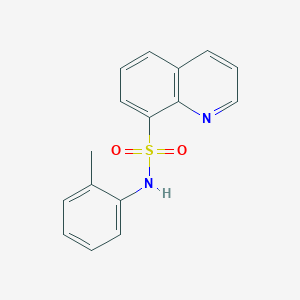
N-(2-Methylphenyl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylphenyl)-8-quinolinesulfonamide, also known as MQSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a sulfonamide derivative of quinoline, which is a heterocyclic aromatic compound with a nitrogen atom in its ring structure. MQSA has been synthesized using different methods, and its unique chemical structure has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research.
作用机制
The mechanism of action of N-(2-Methylphenyl)-8-quinolinesulfonamide is not fully understood, but it has been shown to act on various molecular targets, including enzymes and receptors. In cancer cells, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In neurodegenerative diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In infectious diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the activity of various enzymes involved in the synthesis of bacterial and fungal cell walls.
生化和生理效应
N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-proliferative effects. In cancer cells, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspases. In neurodegenerative diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the progression of the disease. In infectious diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
实验室实验的优点和局限性
N-(2-Methylphenyl)-8-quinolinesulfonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(2-Methylphenyl)-8-quinolinesulfonamide is stable under normal laboratory conditions and can be easily dissolved in common solvents, such as DMSO and ethanol. Additionally, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have low toxicity in various cell lines and animal models, making it a safe compound for in vitro and in vivo experiments. However, one limitation of N-(2-Methylphenyl)-8-quinolinesulfonamide is its limited availability, as it is not commercially available and must be synthesized in the laboratory.
未来方向
There are several future directions for the research and development of N-(2-Methylphenyl)-8-quinolinesulfonamide. One potential direction is the optimization of its chemical structure to improve its efficacy and selectivity for specific molecular targets. Another direction is the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models, to determine its potential for clinical use. Additionally, the development of new formulations and delivery methods for N-(2-Methylphenyl)-8-quinolinesulfonamide could improve its bioavailability and reduce its toxicity. Finally, the exploration of its potential applications in other research fields, such as cardiovascular disease and diabetes, could expand its potential impact in the scientific community.
Conclusion
In conclusion, N-(2-Methylphenyl)-8-quinolinesulfonamide, or N-(2-Methylphenyl)-8-quinolinesulfonamide, is a promising compound for scientific research, with potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Its unique chemical structure and biochemical and physiological effects make it a valuable tool for understanding molecular mechanisms and developing new therapies. With further research and development, N-(2-Methylphenyl)-8-quinolinesulfonamide could have a significant impact on the scientific community and improve human health.
合成方法
N-(2-Methylphenyl)-8-quinolinesulfonamide can be synthesized using various methods, including the reaction of 2-methyl aniline with 8-hydroxyquinoline, followed by sulfonation using sulfuric acid. Another method involves the reaction of 2-methyl aniline with 8-chloroquinoline, followed by sulfonation using sodium sulfite. Both methods yield N-(2-Methylphenyl)-8-quinolinesulfonamide as a white crystalline solid, which can be purified using recrystallization.
科学研究应用
N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have potential applications in various research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In infectious diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
158729-20-5 |
|---|---|
产品名称 |
N-(2-Methylphenyl)-8-quinolinesulfonamide |
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-6-2-3-9-14(12)18-21(19,20)15-10-4-7-13-8-5-11-17-16(13)15/h2-11,18H,1H3 |
InChI 键 |
ZFLOTUDZIFQKAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



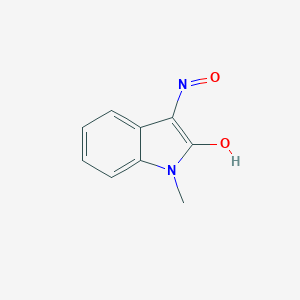
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
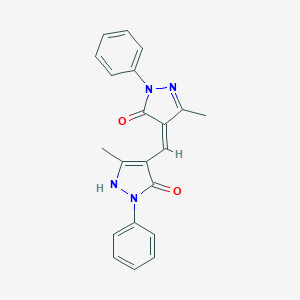
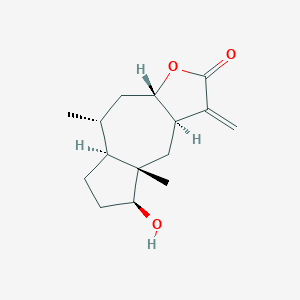
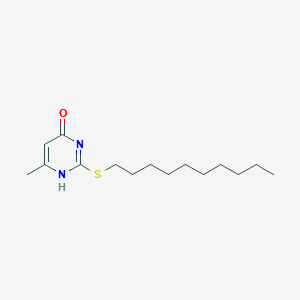
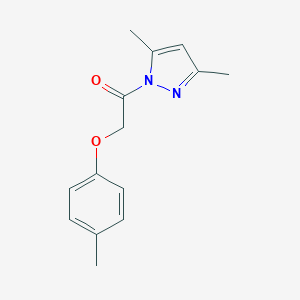
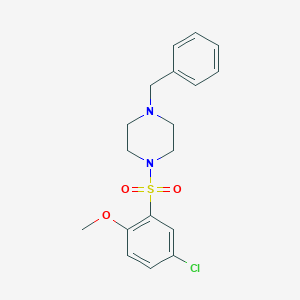
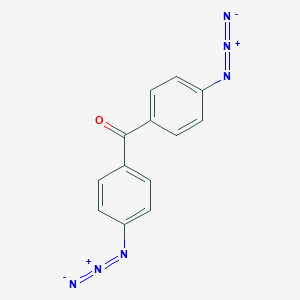
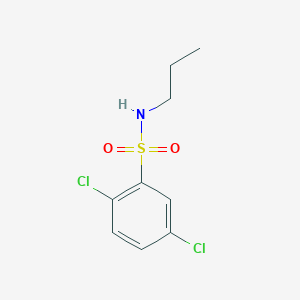
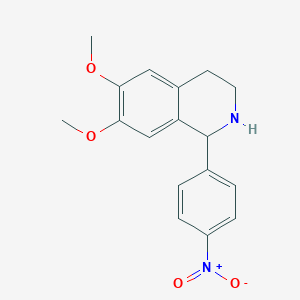

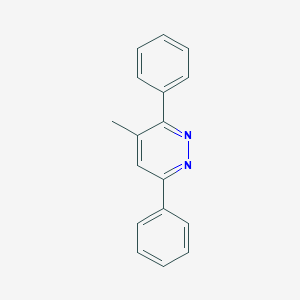
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
